ML179 vs. ML180: An 11.6-Fold Improvement in LRH1 Inverse Agonist Potency
ML179 demonstrates significantly higher potency as an LRH1 inverse agonist compared to its predecessor chemical probe ML180. In identical cellular reporter gene assays, ML179 (SR-1309) achieves an IC50 of 0.281 µM (281 nM) [1]. In contrast, ML180 (SR-1848) exhibits an IC50 of 3.7 µM [2]. This represents an 11.6-fold improvement in potency. This quantitative difference is critical for experiments requiring robust target engagement at lower compound concentrations, minimizing potential off-target effects associated with higher dosing.
| Evidence Dimension | LRH1 Inverse Agonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.281 µM (281 nM) |
| Comparator Or Baseline | ML180 (SR-1848): 3.7 µM |
| Quantified Difference | 11.6-fold more potent |
| Conditions | LRH1-Gal4 chimeric receptor reporter gene assay in HEK293 cells |
Why This Matters
Procurement of ML179 over ML180 is justified when higher potency is required to achieve maximal target engagement with lower compound exposure in cellular assays.
- [1] Busby, S., et al. (2010). Discovery of inverse agonists for the liver receptor homologue-1 (LRH1; NR5A2). Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US). Table 2: SAR of Probes and Selected Analogs. PMID: 23166964. View Source
- [2] Busby, S., et al. (2010). Discovery of inverse agonists for the liver receptor homologue-1 (LRH1; NR5A2). Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US). Table: Probe Structure & Characteristics. PMID: 23166964. View Source
